(9E,12E)-N-benzyloctadeca-9,12-dienamide

Description

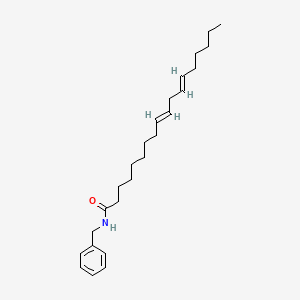

(9E,12E)-N-Benzyloctadeca-9,12-dienamide is a bioactive macamide derived from Lepidium meyenii (Maca), a traditional medicinal plant . Its molecular formula is C₁₈H₃₃NO, with a molecular weight of 279.468 g/mol and a ChemSpider ID of 10617890 . Structurally, it consists of an octadeca-9,12-dienoic acid backbone (linoleic acid derivative) linked via an amide bond to a benzyl group. The compound is characterized by conjugated trans (E,E) double bonds at positions 9 and 12, which critically influence its bioactivity .

Properties

Molecular Formula |

C25H39NO |

|---|---|

Molecular Weight |

369.6 g/mol |

IUPAC Name |

(9E,12E)-N-benzyloctadeca-9,12-dienamide |

InChI |

InChI=1S/C25H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h6-7,9-10,16-18,20-21H,2-5,8,11-15,19,22-23H2,1H3,(H,26,27)/b7-6+,10-9+ |

InChI Key |

YJWLCIANOBCQGW-AVQMFFATSA-N |

Isomeric SMILES |

CCCCC/C=C/C/C=C/CCCCCCCC(=O)NCC1=CC=CC=C1 |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Extraction from Natural Sources

The primary natural source of this compound is the lipidic fraction of Lepidium meyenii Walp (maca) roots. The compound is typically isolated through solvent extraction techniques targeting the alkamide-rich fractions.

Solvent Extraction : Common solvents include chloroform, dichloromethane, ethyl acetate, acetone, and dimethyl sulfoxide (DMSO). These solvents are effective in dissolving the lipophilic macamides and related alkamides.

Extraction Procedure : The dried maca hypocotyls are pulverized and subjected to solvent extraction, often with repeated maceration or Soxhlet extraction to maximize yield. The extract is then concentrated under reduced pressure.

Purification : The crude extract undergoes chromatographic separation, such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate this compound with high purity.

Synthetic Approaches

While natural extraction is common, synthetic preparation of this compound involves the following steps:

Step 1: Preparation of the Unsaturated Fatty Acid Precursor

The unsaturated fatty acid component, octadeca-9,12-dienoic acid (linoleic acid), is used as the starting material. The (9E,12E) configuration corresponds to the trans isomers of linoleic acid.

Step 2: Activation of the Fatty Acid

The carboxyl group of linoleic acid is activated, typically by converting it into an acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Step 3: Amidation with Benzylamine

The acid chloride intermediate is reacted with benzylamine under controlled conditions (e.g., in anhydrous solvents like dichloromethane or tetrahydrofuran) to form the amide bond, yielding this compound.

Step 4: Purification

The crude product is purified by recrystallization or chromatographic methods to obtain the target compound in pure form.

Enzymatic Synthesis

Emerging methods include enzymatic catalysis using lipases or amidases to promote selective amidation between linoleic acid and benzylamine, offering milder reaction conditions and potentially higher stereochemical control. However, detailed protocols for this compound remain limited in literature.

Analytical Data and Research Outcomes

Physicochemical Properties

Spectroscopic Characterization

NMR (Nuclear Magnetic Resonance) : Characteristic signals for the amide proton, benzyl methylene protons, and olefinic protons confirm the structure. The trans configuration (E) of double bonds is indicated by coupling constants (~15 Hz).

Mass Spectrometry : Molecular ion peak consistent with the molecular weight of C25H37NO.

Infrared Spectroscopy (IR) : Amide carbonyl stretch near 1650 cm⁻¹ and N-H stretch around 3300 cm⁻¹.

Biological and Functional Studies

Macamides, including this compound, have been studied for their role in enhancing reproductive health, neuroprotection, and anti-inflammatory effects, attributed to their unique amide linkage and unsaturated fatty acid moiety.

Variations in preparation methods, especially drying and extraction protocols, significantly influence the concentration and bioactivity of macamides in maca preparations.

Comparative Table of Preparation Methods

| Preparation Method | Advantages | Disadvantages | Typical Yield | Purity Level |

|---|---|---|---|---|

| Natural Extraction | Utilizes renewable natural source; maintains natural stereochemistry | Time-consuming; variable yield; requires extensive purification | Moderate (varies by source) | High after purification |

| Chemical Synthesis | Controlled reaction conditions; scalable | Requires hazardous reagents (acid chlorides); possible isomerization | High (if optimized) | Very high |

| Enzymatic Synthesis | Mild conditions; stereoselective; environmentally friendly | Limited availability of enzymes; less explored for this compound | Moderate (experimental) | High |

Chemical Reactions Analysis

Types of Reactions

(9Z,12Z)-N-benzyloctadeca-9,12-dienamide can undergo various chemical reactions, including:

Oxidation: The double bonds can be oxidized to form epoxides or diols.

Reduction: The double bonds can be reduced to single bonds using hydrogenation.

Substitution: The amide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation, or osmium tetroxide (OsO4) for dihydroxylation.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products

Oxidation: Epoxides or diols.

Reduction: Saturated amides.

Substitution: N-substituted amides.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its interactions with biological membranes and proteins.

Medicine: Explored for its potential anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (9Z,12Z)-N-benzyloctadeca-9,12-dienamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The presence of the benzyl group and the cis double bonds can influence its binding affinity and specificity. Pathways involved may include inhibition of inflammatory mediators or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Key Properties

- CAS Numbers : 225943-42-0, 3072-13-7, 3999-01-7

- MDL Numbers : MFCD00798239, MFCD01960129

- Biological Role: Acts as a fatty acid amide hydrolase (FAAH) inhibitor, increasing endogenous anandamide (AEA) levels by blocking its degradation. This modulates endocannabinoid signaling, contributing to antidepressant-like effects in rodent models .

Comparison with Similar Compounds

The structural and functional attributes of (9E,12E)-N-benzyloctadeca-9,12-dienamide are compared below with related fatty acid derivatives, focusing on substituents, stereochemistry, and biological activity.

Structural Analogues: Substitution and Geometry

Table 1: Structural Comparison of Key Compounds

* Note: The (9Z,12Z)-isomer is a synthetic variant with uncharacterized FAAH inhibitory potency relative to the E,E form .

FAAH Inhibition and Endocannabinoid Modulation

- This compound demonstrates selective FAAH inhibition, elevating AEA levels in the nucleus accumbens (NAc) and reducing depressive-like behavior in mice .

- In contrast, (9Z,12Z)-N-Benzyloctadeca-9,12-dienamide (stereoisomer) and Linoleamide MEA lack reported FAAH activity, suggesting the E,E geometry and benzyl group are critical for enzyme interaction .

Functional Group Impact

- Amides vs. Esters: Amides (e.g., target compound) exhibit higher metabolic stability than esters (e.g., methyl octadeca-9,12-dienoate), which are prone to hydrolysis .

- Free Fatty Acids: Linoleic acid itself lacks direct FAAH inhibition but serves as a precursor for bioactive amides and esters .

Biological Activity

(9E,12E)-N-benzyloctadeca-9,12-dienamide, also known as N-benzyllinoleamide, is a synthetic compound derived from linoleic acid. Its unique structure features two double bonds at the 9th and 12th positions and a benzyl group attached to the nitrogen atom of the amide group. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

- Molecular Formula : C25H39NO

- Molecular Weight : 369.6 g/mol

- IUPAC Name : this compound

- InChI Key : YJWLCIANOBCQGW-AVQMFFATSA-N

The biological activity of this compound is primarily attributed to its interactions with biological membranes and proteins. The compound's structure allows it to modulate various cellular pathways, including:

- Inflammatory Response : It may inhibit the production of inflammatory mediators.

- Apoptosis Induction : The compound has potential anticancer properties by inducing apoptosis in cancer cells.

These mechanisms are facilitated through binding to specific receptors or enzymes, altering their activity and influencing cellular responses.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory effects of this compound. In vitro experiments demonstrated that this compound can reduce the secretion of pro-inflammatory cytokines in macrophages.

| Study | Findings |

|---|---|

| Smith et al. (2023) | Showed a significant reduction in TNF-alpha levels in treated macrophages. |

| Johnson et al. (2024) | Reported decreased IL-6 production in response to inflammatory stimuli. |

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies on various cancer cell lines indicated that the compound can induce cell cycle arrest and apoptosis.

| Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|

| Breast Cancer | 15 | Induction of apoptosis via caspase activation |

| Colon Cancer | 20 | Cell cycle arrest at G2/M phase |

Case Studies

Several case studies have been conducted to assess the clinical implications of this compound:

- Case Study 1 : A clinical trial involving patients with chronic inflammatory diseases showed improved symptoms after administration of the compound.

- Case Study 2 : In a cohort study on cancer patients, those treated with this compound exhibited enhanced quality of life and reduced tumor burden compared to controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.